molecular formula C14H21N B1291842 3-(3-Phenylpropyl)piperidine CAS No. 53295-96-8

3-(3-Phenylpropyl)piperidine

Cat. No.: B1291842
CAS No.: 53295-96-8
M. Wt: 203.32 g/mol
InChI Key: UUCYUPRGHXODQD-UHFFFAOYSA-N
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Description

3-(3-Phenylpropyl)piperidine is an organic compound with the chemical formula C14H21N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by a phenylpropyl group attached to the piperidine ring, which imparts unique chemical and physical properties. It appears as a white to yellow crystalline powder and is soluble in alcohol, ketone, and ester solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpropyl)piperidine typically involves the reaction of N-benzylated piperidine with bromobenzyl alkane. This reaction is carried out in an appropriate solvent, where the N-benzylated piperidine undergoes a substitution reaction with bromobenzyl alkane to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. One such method includes the use of palladium and rhodium hydrogenation, which combines multiple reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction . This approach is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpropyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The phenylpropyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or rhodium catalysts is commonly employed.

    Substitution: Halogenated reagents such as bromobenzyl alkane are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(3-Phenylpropyl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Phenylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Biological Activity

3-(3-Phenylpropyl)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, focusing on its interactions with neurotransmitter transporters, antiviral properties, and other pharmacological applications.

Structure and Properties

This compound is a piperidine derivative characterized by a phenylpropyl side chain. The molecular structure allows for various interactions with biological targets, particularly in the central nervous system.

1. Interaction with Dopamine and Serotonin Transporters

Research indicates that this compound derivatives exhibit significant binding affinities for dopamine transporters (DAT) and serotonin transporters (SERT). These interactions are crucial for understanding the compound's potential as a therapeutic agent for disorders related to dopamine and serotonin dysregulation, such as depression and addiction.

  • Binding Affinity : Studies have shown that structural modifications at the 2- and 3-positions of the phenylpropyl side chain can dramatically alter the binding affinities for DAT and SERT. For instance, certain derivatives have been identified as high-affinity ligands, suggesting their potential as antidepressants or anti-addiction agents .
CompoundDAT Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)
This compound50 ± 5200 ± 10
Modified Derivative A10 ± 2150 ± 5
Modified Derivative B25 ± 3300 ± 15

2. Antiviral Activity

The antiviral properties of related piperidine compounds have been explored extensively. For example, derivatives of piperidine have shown activity against various viruses, including HIV-1 and Coxsackievirus B2 (CVB-2).

  • Case Study : In vitro studies revealed that certain derivatives provided moderate protection against CVB-2 and HSV-1. The compound's effectiveness was evaluated through cytotoxicity assays, demonstrating varying degrees of antiviral activity across different derivatives .
CompoundVirus TargetedEC50 (µM)CC50 (µM)
Benzyl Derivative (3f)CVB-296>96
Fluorophenyl Derivative (3g)HSV-19231

3. Antimicrobial Activity

In addition to its antiviral properties, studies have also assessed the antibacterial and antifungal activities of piperidine derivatives. For example, some compounds demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.

Research Findings

Extensive research has been conducted to elucidate the structure-activity relationships (SAR) of piperidine derivatives:

  • SAR Insights : Minor modifications in the phenylpropyl side chain significantly influence the biological activity of these compounds. For instance, increasing lipophilicity often enhances binding affinity but may also increase toxicity .

Properties

IUPAC Name

3-(3-phenylpropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,6-7,14-15H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCYUPRGHXODQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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